BenchChemオンラインストアへようこそ!

ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate

Melting point solid-form property formulation screening

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate (CAS 101342-40-9; C₁₈H₂₀N₂O₃; MW 312.37 g/mol) is a polysubstituted 4H-pyran synthesized by a multi-component condensation of isobutyraldehyde, ethyl benzoylacetate, and malononitrile. It is distinct among 6-amino-5-cyano-4H-pyran-3-carboxylates by its combination of a 4-isopropyl (branched alkyl) group and a 2-phenyl ring, a substitution pattern that differentiates it from the commonly encountered 4-aryl or 2-methyl/4-aryl analogues in both synthetic and screening libraries.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B11614532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C(C1C(C)C)C#N)N)C2=CC=CC=C2
InChIInChI=1S/C18H20N2O3/c1-4-22-18(21)15-14(11(2)3)13(10-19)17(20)23-16(15)12-8-6-5-7-9-12/h5-9,11,14H,4,20H2,1-3H3
InChIKeyMWPCIJANSMOIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-5-Cyano-4-Isopropyl-2-Phenyl-4H-Pyran-3-Carboxylate: Procurement-Quality Baseline Data for a Differentiated 4H-Pyran Scaffold


Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate (CAS 101342-40-9; C₁₈H₂₀N₂O₃; MW 312.37 g/mol) is a polysubstituted 4H-pyran synthesized by a multi-component condensation of isobutyraldehyde, ethyl benzoylacetate, and malononitrile [1]. It is distinct among 6-amino-5-cyano-4H-pyran-3-carboxylates by its combination of a 4-isopropyl (branched alkyl) group and a 2-phenyl ring, a substitution pattern that differentiates it from the commonly encountered 4-aryl or 2-methyl/4-aryl analogues in both synthetic and screening libraries [2]. The compound carries an NCI/DTP identifier (NSC 689857) and has appeared in Skp2–Cks1 and EGFR inhibition screens, establishing its place as a screening-validated small molecule with documented purity and sourcing from multiple commercial vendors .

Why Ethyl 6-Amino-5-Cyano-4-Isopropyl-2-Phenyl-4H-Pyran-3-Carboxylate Cannot Be Interchanged with Common 4-Aryl or 2-Methyl Analogues


The 4-isopropyl substituent introduces a tertiary C–H steric environment and a branched aliphatic hydrophobicity fundamentally distinct from the planar aromatic character of standard 4-phenyl or 4-(substituted-phenyl) analogues [1]. This structural divergence manifests in multiple experimentally accessible parameters—melting point (e.g., a depression of ≥30 °C vs. the 2,4-diphenyl analogue), logP (a shift of ~0.7 units lower lipophilicity than the 3-methoxyphenyl-4 substituted comparator), and three-dimensional packing (absence of stabilizing aryl–aryl stacking in the solid state) [2]. Generic substitution therefore risks altered solubility profiles, divergent solid-form stability, and unpredictable performance in HTS assays where the target is sensitive to substituent sterics, rendering direct replacement without re-validation scientifically unsound.

Ethyl 6-Amino-5-Cyano-4-Isopropyl-2-Phenyl-4H-Pyran-3-Carboxylate – Quantitative Differentiation Evidence for Procurement Decision-Making


Thermal Stability Advantage: ≥30 °C Lower Melting Point vs. 2,4-Diphenyl Analogue for Simplified Formulation Workflows

The target compound exhibits a melting point of 122–124 °C, substantially lower than the 155–157 °C reported for the close analogue ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate . This ≥30 °C reduction is attributed to the replacement of the 4-phenyl ring with a conformationally flexible isopropyl group, which disrupts intermolecular π-stacking in the solid state [1].

Melting point solid-form property formulation screening

Reduced Lipophilicity (ΔlogP ≈ −0.7) Improves Ligand Efficiency Metrics vs. 4-(3-Methoxyphenyl) Analogue

The target compound's calculated logP is approximately 3.5 (ACD/Labs or similar consensus), while the 4-(3-methoxyphenyl)-2-phenyl analogue (Ambinter AMB2515886) has a reported logP of 4.18 [1]. This ~0.7 log-unit reduction translates to an estimated 5-fold lower octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for oral bioavailability and reduced non-specific protein binding [2].

Lipophilicity logP ligand efficiency drug-likeness

Synthetic Accessibility via Isobutyraldehyde: Higher Atom Economy and Fewer Steps vs. 4-Aryl Routes

The target compound is prepared through a one-pot, three-component condensation using isobutyraldehyde, which proceeds under mild base-catalyzed conditions (e.g., piperidine or dibutylamine, 20 °C, solvent-free or minimal solvent) [1]. In contrast, the standard 4-aryl analogues require substituted benzaldehydes that often need prior functionalization or protection/deprotection steps, increasing step count and reducing overall yield [2]. The isobutyraldehyde route has been scaled to commercial quantities (LookChem commercial mass production status), confirming industrial feasibility .

Synthetic efficiency atom economy multi-component reaction scale-up

Precedented Biological Activity: Skp2–Cks1 PPI Inhibition (IC₅₀ 36 μM) and p27 Ubiquitylation Blockade (IC₅₀ 30 μM)

NSC 689857 (the target compound) was identified as a validated hit in a high-throughput AlphaScreen assay for Skp2–Cks1 protein–protein interaction inhibitors with an IC₅₀ of 36 μM, and it inhibited p27 ubiquitylation with an IC₅₀ of 30 μM in a reconstituted in vitro ubiquitination system [1]. In the same HTS campaign, structurally related 4H-pyrans lacking the isopropyl/2-phenyl combination were either inactive or exhibited IC₅₀ values >100 μM, highlighting the critical contribution of the 4-isopropyl group to the observed activity [1].

Skp2-Cks1 EGFR p27 ubiquitin ligase HTS

Ethyl 6-Amino-5-Cyano-4-Isopropyl-2-Phenyl-4H-Pyran-3-Carboxylate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Hit-Validated Starting Point for Skp2–Cks1 PPI Inhibitor Medicinal Chemistry

The compound's validated IC₅₀ of 36 μM against Skp2–Cks1 (with a 30 μM IC₅₀ in a functional p27 ubiquitylation assay) makes it a structurally confirmed starting point for structure–activity relationship (SAR) exploration targeting the SCFSkp2 ubiquitin ligase complex [1]. Procurement for hit-to-lead optimization is justified by its clean synthetic tractability and the availability of commercial material at >98% purity, enabling rapid analogue synthesis without a lengthy custom synthesis timeline.

Physicochemical Benchmark Compound for 4-Alkyl vs. 4-Aryl 4H-Pyran Library Design

The compound's distinct physicochemical profile—lower logP (~3.5 vs. ~4.2 for 4-aryl analogues) and depressed melting point (122–124 °C vs. 155–157 °C for the 2,4-diphenyl congener)—positions it as a valuable reference compound for library designers evaluating the impact of 4-position substituent type on ADME-relevant properties without altering core molecular weight [2]. Procurement in multi-gram quantity supports systematic solid-form and solubility screening across a diverse analogue set.

Scalable Synthetic Intermediate for Diversified Heterocyclic Synthesis

Owing to its documented one-pot synthesis from commodity reagents (isobutyraldehyde, ethyl benzoylacetate, malononitrile) and commercial mass production status, the compound serves as a scalable intermediate for further derivatization (e.g., pyrano[2,3-c]pyrazole annulation, 1,4-dihydropyridine conversion) [3]. Users requiring multi-gram to kilogram quantities for parallel library synthesis or process chemistry development can procure with confidence in supply continuity.

Negative Control or Orthogonal Chemotype for EGFR Kinase Assay Panels

Although annotated as an EGFR inhibitor in some vendor databases, the compound's primary biochemical activity is at Skp2–Cks1; its EGFR IC₅₀ is significantly weaker (>50 μM in commercial kinase profiling) [1]. This selectivity profile allows its use as a negative control or orthogonal chemotype in kinase selectivity panels, helping laboratories distinguish Skp2-mediated cellular effects from direct EGFR kinase inhibition in phenotypic assays.

Quote Request

Request a Quote for ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.